molecular formula C15H15NO B4599854 9-(methoxymethyl)-3-methyl-9H-carbazole

9-(methoxymethyl)-3-methyl-9H-carbazole

Cat. No.: B4599854
M. Wt: 225.28 g/mol
InChI Key: RKXDLDMIUHZYOG-UHFFFAOYSA-N
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Description

9-(methoxymethyl)-3-methyl-9H-carbazole is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 225.115364102 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbazoles in Environmental Research

  • Occurrence of Carbazoles in Dust and Air Samples : A study analyzed 9H-carbazole and 14 halogenated carbazoles in dust samples from schools, daycare centers, residences, and indoor air samples in Munich, Germany. This research presents data on various carbazoles in different indoor environments without visible combustion sources, indicating the pervasive nature of these compounds. The study also discussed the potential carcinogenic properties and dioxin-like toxicities of halogenated carbazoles, underscoring the need for further research on their health impacts (Fromme et al., 2018).

Pharmacokinetics and Metabolism Studies

  • Identification of Urinary Metabolites : Research on the synthetic cannabimimetic 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4) identified various metabolites in urine samples, utilizing gas chromatography-mass spectrometry. This study provides a framework for understanding how carbazole derivatives are metabolized and detected in biological specimens, which could be relevant for toxicology and pharmacokinetics studies involving similar carbazole compounds (Kavanagh et al., 2012).

Potential Therapeutic Applications

  • Kinetic Modeling with Positron Emission Tomography (PET) : A study involving the kinetic modeling of [11C]SL25.1188 binding to monoamine oxidase B (MAO-B) in the human brain using PET scanning sheds light on the potential of carbazole derivatives in medical imaging and neurological research. This research provides insights into the brain uptake, distribution, and metabolism of carbazole-based ligands, which could have implications for the development of diagnostic and therapeutic agents in neurology (Rusjan et al., 2014).

Properties

IUPAC Name

9-(methoxymethyl)-3-methylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11-7-8-15-13(9-11)12-5-3-4-6-14(12)16(15)10-17-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXDLDMIUHZYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=CC=CC=C32)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.